3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-15-9-4-7(8-6-11(14)18-13-8)5-10(16-2)12(9)17-3/h4-6,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIHMWNJCKAKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Key Precursors for 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol Synthesis
Retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection breaks the heterocyclic ring, identifying the key building blocks required for its construction.
The most logical disconnection of the 1,2-oxazol-5-ol ring occurs across the N-O and C3-C4 bonds, which simplifies the target molecule into hydroxylamine (B1172632) and a β-keto ester or a related 1,3-dicarbonyl precursor. This three-carbon component must already possess the 3,4,5-trimethoxyphenyl substituent. This leads to a key intermediate, such as ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate.
Further disconnection of this β-keto ester points to simpler, commercially available precursors for the aromatic portion. The 3,4,5-trimethoxyphenyl group can be traced back to starting materials like 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxyacetophenone. These, in turn, are often derived from more fundamental compounds like gallic acid or vanillin. semanticscholar.org
Preparation of the 3,4,5-Trimethoxyphenyl Building Block
The synthesis of the 3,4,5-trimethoxyphenyl moiety is a critical first step. This building block provides the essential aromatic core that will be attached to the C3 position of the oxazole (B20620) ring. Common starting materials include p-cresol, vanillin, and gallic acid, which undergo a series of reactions to introduce the three methoxy (B1213986) groups and the necessary functional handle for subsequent steps. semanticscholar.orgresearchgate.net
Table 1: Key Precursors for the 3,4,5-Trimethoxyphenyl Moiety
| Precursor Compound | Starting Material(s) | Key Transformations | Reference(s) |
|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde (B134019) | p-Cresol | Bromination, Hydrolysis, Methoxylation, Methylation | researchgate.net |
| 3,4,5-Trimethoxybenzoic acid | Gallic Acid | Methylation | semanticscholar.org |
| 1-(3,4,5-Trimethoxyphenyl)ethan-1-one | 3,4,5-Trimethoxybenzoyl chloride | Acylation | nih.gov |
Approaches to the 1,2-Oxazol-5-ol Heterocyclic Core Structure
The 1,2-oxazole ring, also known as isoxazole (B147169), is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. elsevierpure.comresearchgate.net Its synthesis is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. nih.gov
The two most prominent pathways for forming the 1,2-oxazole ring are:
Reaction of a three-carbon component with hydroxylamine: This is the most common and versatile method. It involves the condensation of hydroxylamine or its hydrochloride salt with a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or a β-enamino ketoester. nih.gov
1,3-Dipolar Cycloaddition: This approach involves the reaction of nitrile oxides with alkenes or alkynes. nih.gov
For the synthesis of a 1,2-oxazol-5-ol, the first approach is particularly relevant. The "ol" suffix indicates the enol tautomer of an isoxazol-5-one. The synthesis typically yields the keto form (isoxazol-5-one), which can exist in equilibrium with the enol form (1,2-oxazol-5-ol). The position of this equilibrium is influenced by the substituents on the ring and the solvent. The reaction of β-keto esters with hydroxylamine is a direct route to this scaffold.
Classical and Contemporary Synthetic Routes to the Chemical Compound and its Scaffolds
Building upon the foundational precursors, various synthetic routes can be employed to assemble the final this compound molecule. These methods primarily focus on the efficient formation of the heterocyclic ring.
Cyclization Reactions for Oxazole Ring Formation (e.g., Lewis Acid-Catalyzed, Base-Catalyzed, Electrophilic, Acid-Catalyzed Methods)
The formation of the 1,2-oxazole ring from a 1,3-dicarbonyl precursor and hydroxylamine is a cyclocondensation reaction that can be catalyzed by either acid or base. The reaction proceeds through the initial formation of an oxime at one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic heterocycle.
Base-Catalyzed Methods: Bases like sodium acetate (B1210297) or sodium hydroxide (B78521) are commonly used to facilitate the reaction. For instance, the synthesis of 4-arylidene-oxazol-5(4H)-ones can be achieved by reacting N-acylamino acids with aldehydes in the presence of sodium acetate and acetic anhydride (B1165640) (a dehydrating agent), a process known as the Erlenmeyer synthesis. mdpi.com
Acid-Catalyzed Methods: Acid catalysts promote the dehydration step. Triflic acid (TfOH) has been shown to be a highly effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides to form oxazolines, a related heterocyclic system. mdpi.com Similar principles can apply to the formation of oxazoles.
Contemporary Methods: Modern synthetic chemistry has introduced new methods for ring formation. Hypervalent iodine reagents can mediate oxidative cyclization reactions of N-propargylamides to form oxazoles. nsf.gov Another approach involves the heterocyclization of dichalcones with hydroxylamine to produce isoxazole derivatives. carta-evidence.org
Table 2: Selected Cyclization Methods for 1,2-Oxazole Formation
| Method | Precursors | Catalyst/Reagent | Key Features | Reference(s) |
|---|---|---|---|---|
| Classical Condensation | β-Keto esters, Hydroxylamine HCl | Base (e.g., NaOAc) or Acid | Widely applicable, regioselective | nih.gov |
| Erlenmeyer Synthesis | N-acylamino acid, Aldehyde | Acetic Anhydride, Sodium Acetate | Forms oxazol-5-ones | mdpi.com |
| Dihalcone Heterocyclization | Dihalcone, Hydroxylamine | Base | Forms functionalized isoxazoles | carta-evidence.org |
Strategic Functionalization of the Oxazole Core
Once the 1,2-oxazole ring is formed, further modifications can be made, although it is often more efficient to introduce the desired substituents before cyclization. The reactivity of the isoxazole ring dictates the strategies for its functionalization. The ring is electron-deficient, which influences its susceptibility to nucleophilic and electrophilic attack. Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for introducing substituents onto the heterocyclic core without the need for pre-functionalized starting materials. elsevierpure.com This allows for the direct arylation, alkylation, or alkenylation of specific C-H bonds on the ring, with regioselectivity often controlled by the electronic and steric environment of the core. elsevierpure.com
Introduction of the 3,4,5-Trimethoxyphenyl Substituent
The most direct and common strategy for introducing the 3,4,5-trimethoxyphenyl group at the C3 position is to start with a precursor that already contains this moiety. nih.gov As outlined in the retrosynthetic analysis, a key intermediate is a β-dicarbonyl compound bearing the trimethoxyphenyl group.
For example, a Claisen condensation between an acetate ester and a 3,4,5-trimethoxybenzoate (B1228286) ester would yield the required β-keto ester. This intermediate, ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate, can then be directly reacted with hydroxylamine to form the target molecule in a single cyclization step. nih.gov
Alternatively, chalcones containing the 3,4,5-trimethoxyphenyl group can serve as precursors. The acid- or base-catalyzed aldol (B89426) condensation of 3,4,5-trimethoxyacetophenone with an appropriate aldehyde can produce an α,β-unsaturated ketone. mdpi.com This can then be further elaborated into the 1,2-oxazole ring.
Van Leusen Oxazole Synthesis and Related Approaches
The Van Leusen oxazole synthesis is a well-known method for producing 1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). However, this reaction is not a direct route to the This compound core, as the target compound is a 1,2-oxazole (also known as an isoxazole), a constitutional isomer of the 1,3-oxazoles produced by the Van Leusen method.
The most relevant and widely utilized related approach for the synthesis of the 1,2-oxazole core is the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine. nih.govresearchgate.net This classical method is the primary pathway to 3-substituted-1,2-oxazol-5-ols.
The general mechanism involves two key steps:
Preparation of the 1,3-Dicarbonyl Precursor : A suitable precursor, such as ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate, is synthesized. This is typically achieved via a Claisen condensation reaction between 3',4',5'-trimethoxyacetophenone (B153969) and an ester like diethyl carbonate or ethyl acetate, using a strong base. google.comresearchgate.net
Cyclization with Hydroxylamine : The purified 1,3-dicarbonyl compound is then reacted with hydroxylamine (NH₂OH). The hydroxylamine can attack either of the two carbonyl groups. To regioselectively synthesize the desired 3-aryl-1,2-oxazol-5-ol, careful control of reaction conditions, particularly pH, is crucial. researchgate.net Attack by the nitrogen atom of hydroxylamine at the ketone carbonyl followed by cyclization and dehydration yields the target this compound. Attack at the ester carbonyl would lead to the isomeric 5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-3-ol. researchgate.netresearchgate.net
Methodological Advancements in the Synthesis of Analogues and Derivatives
Recent advancements in synthetic chemistry have provided numerous tools for creating analogues of the target compound, enabling the exploration of structure-activity relationships.
The generation of a chemical library based on the this compound scaffold can be achieved through several strategic approaches. These strategies are vital for creating a diverse set of molecules for screening purposes. researchgate.netnih.gov
Key diversification strategies include:
Starting Material Diversification : Employing a variety of substituted acetophenones and esters in the initial Claisen condensation allows for the introduction of diverse substituents on the C3-phenyl ring and the C4 position of the isoxazole core.
Multi-Component Reactions (MCRs) : One-pot, multi-component reactions that combine an aldehyde, a β-ketoester, and hydroxylamine hydrochloride are efficient methods for rapidly generating libraries of related isoxazol-5(4H)-one structures. nih.govorientjchem.org
Post-Synthetic Modification : The core scaffold can be further functionalized after its initial synthesis. The hydroxyl group at the C5 position is a key handle for diversification, allowing for O-alkylation or O-acylation to produce a library of ether and ester derivatives.
Cross-Coupling Reactions : By incorporating a halogen atom (e.g., bromine or iodine) onto the phenyl ring or a suitable position of the isoxazole core during synthesis, palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions can be used to introduce a wide range of aryl, heteroaryl, or vinyl substituents. nih.govorganic-chemistry.org
| Strategy | Description | Key Reagents/Reactions | Point of Diversification |
|---|---|---|---|
| Starting Material Variation | Utilizing a range of commercially or synthetically available starting materials to build diversity into the core synthesis. | Substituted acetophenones, various β-ketoesters | C3-phenyl ring, C4 position |
| Multi-Component Reactions | Combining three or more reactants in a single pot to rapidly build molecular complexity and generate libraries. | Aldehydes, ethyl acetoacetate, hydroxylamine | C4 position and its substituent |
| Functional Group Interconversion | Chemically modifying the C5-hydroxyl group of the final product to create new analogues. | Alkyl halides (for ethers), acyl chlorides (for esters) | C5 position |
| Cross-Coupling Chemistry | Introducing new carbon-carbon bonds on a halogenated version of the scaffold. | Suzuki, Heck, Sonogashira couplings on a bromo- or iodo-precursor | Aryl or isoxazole core |
The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, stereoselective approaches become highly relevant for the synthesis of derivatives where one or more stereocenters are introduced. nih.gov
Stereoselectivity could be a critical consideration in the following scenarios:
Chiral Substituents : If a chiral substituent is introduced at the C4 position or on the C3-phenyl ring, diastereomeric products could form. Stereoselective synthesis would aim to control the formation of the desired diastereomer.
Asymmetric Catalysis : If a derivative is created via a reaction that forms a new stereocenter, such as an asymmetric reduction of a ketone on a side chain or an asymmetric alkylation, the use of chiral catalysts would be necessary to produce a single enantiomer.
Chiral Building Blocks : Synthesizing derivatives from chiral starting materials, such as optically active amino acids or alcohols, would transfer that chirality into the final product. nih.gov
While specific examples for derivatives of this compound are not detailed in the literature, the principles of stereoselective synthesis are well-established for the creation of chiral isoxazole-containing molecules. nih.gov
The principles of green chemistry aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. These principles are increasingly being applied to the synthesis of isoxazole derivatives. rsc.org
| Technique | Description | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Using microwave irradiation as an energy source to heat the reaction. | Greatly reduced reaction times, improved yields, higher product purity. | nih.goveurekaselect.com |
| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to promote the reaction. | Shorter reaction times, milder conditions, enhanced yields, often avoids catalysts. | nih.govpreprints.orgresearchgate.net |
| Use of Green Solvents | Replacing volatile organic compounds (VOCs) with environmentally benign solvents like water or glycerol. | Reduced toxicity and environmental impact, improved safety. | preprints.orgresearchgate.net |
| Biodegradable Catalysts | Using non-toxic, renewable catalysts to promote the reaction. | Low cost, eco-friendly, often allows for easier work-up. Examples include citric acid or functionalized cellulose. | nih.govorientjchem.orgmdpi.com |
Chemical Reactivity and Derivatization Studies of the Chemical Compound and its Core
The reactivity of this compound is dominated by the properties of the 1,2-oxazol-5-ol moiety.
Tautomerism:
A significant feature of 1,2-oxazol-5-ols is their existence in a tautomeric equilibrium with their corresponding keto form, 4,5-dihydro-1,2-oxazol-5-one (or isoxazol-5(4H)-one). libretexts.org This keto-enol tautomerism is a dynamic equilibrium, and the predominant form can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring.
Enol Form : 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol . This form possesses an aromatic isoxazole ring and a hydroxyl group, exhibiting phenolic character.
Keto Form : 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5(4H )-one . This form contains a non-aromatic ring with a ketone functional group and a C=N double bond.
The formation of isoxazol-5(4H)-one derivatives is commonly reported in multi-component syntheses, highlighting the stability and accessibility of the keto tautomer. nih.govorientjchem.orgmdpi.com
Functional Group Interconversions:
The hydroxyl group of the enol tautomer is the primary site for functional group interconversion (FGI), providing a gateway to a wide range of derivatives. imperial.ac.ukyoutube.com Standard organic transformations can be applied to modify this group:
O-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base will convert the hydroxyl group into an ether.
O-Acylation : Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) yields the corresponding ester derivatives.
Conversion to a Leaving Group : The hydroxyl group can potentially be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the appropriate sulfonyl chloride. ub.edu This would activate the C5 position for nucleophilic substitution reactions, although such reactions may be complex due to the electronic nature of the heterocyclic ring.
These transformations are fundamental for creating analogues and probing the chemical space around the core scaffold.
Modifications on the 3,4,5-Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl (TMP) moiety is a recurring structural feature in a multitude of biologically active compounds. Its modification is a key strategy for modulating pharmacological properties. In the context of this compound and related heterocyclic systems, transformations of the TMP group, particularly the cleavage of its methyl ether linkages, are of significant interest for structure-activity relationship (SAR) studies. This section details the chemical methodologies applicable to the alteration of the 3,4,5-trimethoxyphenyl group.
The primary transformation explored for the TMP group is O-demethylation, which converts the methoxy groups to hydroxyl groups, yielding polyhydroxyphenyl derivatives. This conversion can significantly impact a molecule's polarity, solubility, and interaction with biological targets. Several reagents and conditions are available for this purpose, each with its own advantages and substrate scope.
One of the most prevalent and effective reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). chem-station.comcommonorganicchemistry.com This strong Lewis acid readily coordinates to the ether oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group. chem-station.com The reaction typically proceeds under anhydrous conditions, often in a chlorinated solvent like dichloromethane (B109758) (DCM), and at low temperatures to control its high reactivity. chem-station.comcommonorganicchemistry.com
Strong protic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are also classical reagents for ether cleavage. commonorganicchemistry.comlibretexts.orgpressbooks.pub These reactions are generally conducted at elevated temperatures and involve the protonation of the ether oxygen, followed by nucleophilic substitution by the halide ion. libretexts.orgpressbooks.pub While effective, these harsh conditions may not be suitable for substrates with sensitive functional groups.
More recently, methodologies employing thiolates in polar aprotic solvents like N,N-dimethylformamide (DMF) have provided a milder alternative for O-demethylation. commonorganicchemistry.com These strong nucleophiles can effectively demethylate phenolic methyl ethers at elevated temperatures. commonorganicchemistry.com
A notable development in selective demethylation involves the use of zirconium tetrachloride (ZrCl₄) in the presence of anisole (B1667542) as an additive. This method has been reported for the selective removal of the middle methoxy group in ortho-trimethoxybenzene compounds under relatively mild conditions (room temperature to 60 °C). google.com While this has not been explicitly demonstrated on the this compound scaffold, it represents a potential strategy for regioselective modification.
The table below summarizes various reagents and general conditions for the demethylation of aryl methyl ethers, which are applicable for the modification of the 3,4,5-trimethoxyphenyl group.
| Reagent(s) | Solvent(s) | General Conditions | Product Type |
| Boron tribromide (BBr₃) | Dichloromethane (DCM) | Low temperature (e.g., -78 °C to rt) | Phenol |
| Hydrobromic acid (HBr) | Acetic acid or neat | Elevated temperature | Phenol |
| Hydroiodic acid (HI) | Neat | Elevated temperature | Phenol |
| Thiolates (e.g., NaSEt) | DMF, NMP | Elevated temperature | Phenol |
| Zirconium tetrachloride (ZrCl₄) / Anisole | Halogenated solvents | Room temperature to 60 °C | Phenol (selective) |
This table presents generalized conditions for the demethylation of aryl methyl ethers. Specific conditions for this compound would require experimental optimization.
Further functionalization of the resulting hydroxyl groups, such as through acylation or alkylation, could provide a diverse range of derivatives for further study. However, detailed experimental data on the application of these methodologies directly to this compound remains to be extensively published. The reactivity of the isoxazole core and the 5-hydroxyl group under these conditions would need to be carefully considered to achieve selective modification of the trimethoxyphenyl ring.
Structure Activity Relationship Sar and Ligand Design Principles
Fundamental Concepts in SAR Studies Pertaining to the Chemical Compound
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For compounds centered around the 3-aryl-5-hydroxyisoxazole scaffold, several key pharmacophoric features can be identified. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophoric element in many biologically active compounds, particularly those targeting tubulin. nih.govnih.gov This moiety is known to play a crucial role in binding to the colchicine (B1669291) site of tubulin, thereby inhibiting microtubule polymerization. nih.govmdpi.com The three methoxy (B1213986) groups are critical for this interaction, often forming hydrogen bonds and van der Waals interactions within the binding pocket.
In the context of G-protein-coupled receptors (GPCRs), such as the β3-adrenergic receptor, pharmacophore models often include aromatic features, hydrogen bond donors and acceptors, and hydrophobic regions. nih.gov While not directly studied for the target compound, it is conceivable that the trimethoxyphenyl ring could occupy a hydrophobic pocket, while the isoxazole (B147169) and hydroxyl moieties could engage in specific hydrogen bonding interactions.
Molecular recognition is a highly specific process governed by a combination of steric, electronic, and hydrophobic interactions between a ligand and its receptor. For molecules containing the 3,4,5-trimethoxyphenyl group, this moiety is a primary determinant for binding to certain targets like tubulin. nih.gov The specific substitution pattern on the phenyl ring is crucial; modifications to the trimethoxy arrangement often lead to a significant decrease in activity. nih.gov
The isoxazole core acts as a critical linker, and its substitution pattern plays a pivotal role in defining the molecule's biological activity. nih.gov The relative orientation of the phenyl ring and the functional groups on the isoxazole ring is a key determinant for molecular recognition. In studies on trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the substituents at the C-3, C-4, and C-5 positions of the isoxazole ring were found to be crucial for binding affinity and selectivity. nih.gov
The hydroxyl group at the 5-position of the isoxazole ring is a significant structural determinant. Its ability to ionize and participate in hydrogen bonding can be critical for anchoring the molecule within a binding site. In related heterocyclic compounds, the presence and position of hydroxyl groups have been shown to be essential for biological activity.
Systematic Investigations of Structural Modifications on the Chemical Compound
To probe the SAR of 3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-ol, systematic modifications of its different structural components are necessary.
The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a recurring motif in a number of potent bioactive molecules. nih.gov Studies on various classes of compounds have consistently shown that this specific arrangement is often optimal for activity, particularly in tubulin inhibitors.
| Modification | Predicted Effect on Activity | Rationale |
| Removal of one or more methoxy groups | Significant decrease | The methoxy groups are crucial for key hydrogen bonding and hydrophobic interactions within the binding pocket of targets like tubulin. nih.gov |
| Shifting the position of methoxy groups | Likely decrease | The specific 3,4,5-pattern provides the optimal geometry for fitting into the binding site. Altering this pattern would disrupt these favorable interactions. |
| Introduction of other substituents (e.g., halogens, alkyl groups) | Variable, but likely to decrease activity | While some substitutions might be tolerated, they could introduce steric hindrance or alter the electronic properties of the ring, negatively impacting binding affinity. |
This table presents predicted outcomes based on findings from related compounds.
The isoxazole ring is a versatile heterocyclic core that can be synthetically modified to explore a wide range of chemical space.
| Modification | Predicted Effect on Activity | Rationale |
| Replacement of the 5-hydroxyl group with other functional groups (e.g., amine, ester) | Significant change in activity and possibly target selectivity | The hydroxyl group is a key interaction point. Replacing it would alter the hydrogen bonding capacity and overall polarity of the molecule. |
| Introduction of substituents at the 4-position of the isoxazole ring | Potential to enhance potency and/or selectivity | As seen in studies of other isoxazole-based compounds, substitution at this position can lead to additional favorable interactions with the target protein. nih.gov |
| Isosteric replacement of the oxazole (B20620) ring (e.g., with triazole, oxadiazole) | Altered activity profile | While maintaining a five-membered heterocyclic core, the change in heteroatom composition and arrangement would affect the electronic distribution and hydrogen bonding capabilities of the molecule. |
This table presents predicted outcomes based on findings from related compounds.
The three-dimensional conformation of a molecule is a critical factor that dictates its ability to bind to a biological target. The relative orientation of the trimethoxyphenyl ring and the isoxazole ring is determined by the rotational barrier around the single bond connecting them.
Rational Design Approaches for Analogues
Rational design strategies leverage the known structural features of a compound to create novel molecules with desired biological functions. For analogues of this compound, these approaches focus on modifying its core scaffold and peripheral substituents to explore new chemical space and optimize interactions with a biological target. The trimethoxyphenyl (TMP) moiety is a well-established pharmacophore known for its role in the activity of various biologically active compounds, making it a critical component in the design of new derivatives. researchgate.netnih.gov
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at identifying novel core structures (scaffolds) or replacing functional groups to improve a molecule's properties while retaining its biological activity. nih.govnih.gov These techniques are used to discover new chemotypes, enhance synthetic accessibility, and circumvent intellectual property limitations. nih.govacs.org
In the context of this compound, the 1,2-oxazole ring serves as the central scaffold. Scaffold hopping would involve replacing this ring with other five- or six-membered heterocyclic systems that can maintain the spatial arrangement of the key pharmacophoric features—namely the 3,4,5-trimethoxyphenyl group and the 5-hydroxyl function. The goal is to find a new core that preserves the essential binding interactions of the original molecule. nih.gov
Bioisosteric replacement, a more subtle approach, involves substituting specific functional groups with others that possess similar physical or chemical properties. nih.gov For the 1,2-oxazol-5-ol core, this could mean replacing the entire ring system with a known bioisostere or modifying the exocyclic hydroxyl group. The structural diversity of isoxazole derivatives makes them useful intermediates for developing novel bioactive drugs with potentially enhanced efficacy. researchgate.net
Below is a table of potential bioisosteric replacements for the 1,2-oxazol-5-ol scaffold, which could guide the design of new analogues.
| Original Scaffold | Potential Bioisosteric Scaffolds | Rationale for Replacement |
| 1,2-Oxazol-5-ol | 1,3,4-Oxadiazole-2-thiol | Maintains a five-membered heterocyclic core with potential for similar hydrogen bonding patterns. The oxadiazole ring is a common motif in medicinal chemistry. researchgate.netnih.gov |
| 1,2,4-Triazole-5-thiol | Introduces an additional nitrogen atom, potentially altering electronic properties and providing new interaction points, while mimicking the acidic proton. | |
| Pyrazole-5-ol | Rearranges the heteroatoms within the ring, which can modulate the pKa of the hydroxyl group and the scaffold's metabolic stability. | |
| Thiazole derivatives | The replacement of oxygen with sulfur can alter the ring's geometry, lipophilicity, and metabolic profile, a common strategy in drug design. nih.govnih.gov | |
| Isoxazol-3-carboxylic acid | Replaces the hydroxyl group with a carboxylic acid, which can serve as a hydrogen bond donor and acceptor, potentially forming different or stronger interactions with a target. researchgate.net |
This table presents hypothetical bioisosteric replacements based on established principles in medicinal chemistry.
Fragment-based drug discovery (FBDD) is a method that starts with identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. frontiersin.org These fragments serve as starting points for building more potent and specific lead compounds through strategies like fragment growing, linking, or merging. frontiersin.org This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. frontiersin.org
For this compound, a fragment-based approach would involve dissecting the molecule into its constituent fragments:
Fragment A: The 3,4,5-trimethoxyphenyl (TMP) group.
Fragment B: The 1,2-oxazol-5-ol core.
Researchers could screen a library of fragments to identify those that bind to a target of interest. If a fragment similar to the TMP group shows binding, this hit could be "grown" by adding functional groups or linking it to other fragments that mimic the 1,2-oxazol-5-ol portion to increase affinity and potency. frontiersin.org Fragment splicing, where parts of known active molecules are combined, is another strategy that can lead to new skeletons with desired bioactivity. nih.gov This method has been successfully applied to design novel substituted phenyl oxazole derivatives. nih.gov
De novo design involves the computational creation of novel molecular structures from the ground up, tailored to fit the binding site of a specific biological target. Instead of modifying existing compounds, these algorithms build new molecules atom-by-atom or fragment-by-fragment based on the steric and electronic properties of the target's active site.
The structural features of this compound can serve as inspiration or as a set of constraints for a de novo design algorithm. Key features include:
A hydrogen bond donor/acceptor pair in the 1,2-oxazol-5-ol ring.
A specific three-dimensional shape dictated by the phenyl-oxazole linkage.
The array of hydrogen bond acceptors (the methoxy groups) and the hydrophobic bulk of the trimethoxyphenyl ring.
A de novo design program could be tasked with generating novel molecules that place similar functional groups in the same relative spatial orientation. This could lead to the discovery of entirely new scaffolds that mimic the pharmacophoric properties of the parent compound but possess different underlying chemical structures, potentially leading to improved novelty and patentability.
Computational and Chemoinformatic Tools in SAR Analysis
Computational chemistry and chemoinformatics are indispensable for modern drug discovery, providing tools to predict the activity of novel compounds and to screen vast libraries for potential hits, thus reducing the time and cost of research. ctu.edu.vn
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org By developing a predictive QSAR model, researchers can estimate the activity of newly designed compounds before they are synthesized, allowing for the prioritization of the most promising candidates. nih.govnih.gov
To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activities (e.g., IC₅₀ values) is required. nih.gov The structures are represented by numerical descriptors (e.g., electronic, steric, hydrophobic properties), and a statistical method is used to build the model. The predictive power of QSAR models is typically validated through cross-validation and the use of an external test set. nih.govnih.gov For instance, 3D-QSAR studies on oxadiazole derivatives have successfully generated robust models (with R² values up to 0.710 and R²pred up to 0.6887) that provide structural insights for designing new inhibitors. nih.govrsc.orgrsc.org
Table: Example Data Structure for a QSAR Study
| Compound ID | R1-Group | R2-Group | Log(1/IC₅₀) |
|---|---|---|---|
| Analogue-1 | H | OCH₃ | 5.2 |
| Analogue-2 | F | OCH₃ | 5.5 |
| Analogue-3 | H | H | 4.8 |
| Analogue-4 | Cl | OCH₃ | 5.9 |
This table is a hypothetical representation of data used to build a QSAR model.
Table: Typical Performance Metrics for a 3D-QSAR Model
| Parameter | Description | Typical Value Range | Reference |
|---|---|---|---|
| R² (or r²) | Coefficient of determination for the training set. Measures goodness of fit. | 0.6 - 1.0 | rsc.orgrsc.org |
| q² (or Rcv²) | Cross-validated correlation coefficient. Measures model robustness. | > 0.5 | nih.govnih.gov |
This table summarizes common statistical parameters used to evaluate the quality of QSAR models, with value ranges derived from literature on similar heterocyclic systems.
Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. nih.govctu.edu.vn There are two primary approaches: ligand-based and structure-based.
Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target is unknown, but a set of active ligands has been identified. nih.gov This method relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. nih.govchemrxiv.org Using this compound as a template, LBVS tools can search for compounds with similar 2D fingerprints or 3D shapes. chemrxiv.org This approach is a rapid and cost-effective way to enrich a screening library with compounds that have a higher probability of being active. mdpi.com
Structure-Based Virtual Screening (SBVS) is used when the 3D structure of the target protein is available. ctu.edu.vn This method involves docking candidate molecules into the target's binding site and using a scoring function to estimate the strength of the binding interaction. nih.govmdpi.com This provides insight into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govctu.edu.vn Given that many trimethoxyphenyl-containing compounds target tubulin, one could hypothesize a binding mode for this compound within the colchicine binding site of tubulin and use SBVS to screen for analogues with improved docking scores and better interaction profiles. researchgate.net
Table: List of Compounds Mentioned
| Compound Name | Structure |
|---|---|
| This compound | Chemical compound |
| Oxaprozin | Drug |
| Aleglitazar | Drug |
| Aristoxazole | Natural product |
| Dasatinib | Drug |
| Colchicine | Drug |
| Ganciclovir | Drug |
| Foscarnet | Drug |
| Cidofovir | Drug |
| Donepezil | Drug |
Pharmacophore Generation and Validation
Pharmacophore modeling is a cornerstone in computational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For compounds structurally related to this compound, which are often investigated as potential tubulin inhibitors targeting the colchicine binding site, pharmacophore models serve as powerful tools for virtual screening and the rational design of new, more potent analogues. youtube.com
The generation of a pharmacophore model for this class of compounds typically involves a ligand-based or structure-based approach. Given the availability of crystal structures of tubulin in complex with various inhibitors, a structure-based approach is often employed to delineate the key interaction points within the colchicine binding site. acs.orgnih.gov However, ligand-based methods, which utilize a set of known active and inactive molecules, are also valuable, particularly when developing quantitative structure-activity relationship (3D-QSAR) models. nih.govnih.gov
A common pharmacophore for inhibitors targeting the colchicine site on β-tubulin generally consists of a specific arrangement of features that complement the binding pocket. acs.orgnih.gov This pocket is located at the interface between the α- and β-tubulin subunits. acs.org The 3,4,5-trimethoxyphenyl (TMP) group, a key feature of the specified compound, is a well-established pharmacophoric element for many colchicine site inhibitors, including combretastatin (B1194345) A-4 (CA-4). nih.govacs.org This group typically occupies a hydrophobic pocket and its methoxy groups can form crucial hydrogen bonds. acs.org
Pharmacophore Model Features
A representative pharmacophore model for isoxazole-based tubulin inhibitors analogous to this compound typically includes the following features, derived from both ligand-based and structure-based studies. nih.govnih.govnih.gov
| Feature ID | Feature Type | Description & Rationale |
| HBA1 | Hydrogen Bond Acceptor | Corresponds to one of the methoxy oxygen atoms on the TMP ring, interacting with residues like Thr α177 in the tubulin binding site. acs.org |
| HBA2 | Hydrogen Bond Acceptor | Represents the oxygen atom within the isoxazole ring, a common feature in this class of inhibitors. nih.govnih.gov |
| HBA3 | Hydrogen Bond Acceptor | Can be attributed to the hydroxyl group at the 5-position of the oxazole ring, capable of accepting a hydrogen bond from donor residues in the protein. nih.govnih.gov |
| AR1 | Aromatic Ring | The 3,4,5-trimethoxyphenyl ring system, which engages in hydrophobic interactions within the colchicine site. nih.govnih.gov |
| AR2 | Aromatic Ring | The isoxazole ring itself, contributing to the overall shape and electronic properties required for binding. nih.govnih.gov |
| HY/H | Hydrophobic/Hydrophobic Aliphatic | Represents the hydrophobic nature of the core scaffold, essential for fitting into the binding pocket. |
Model Validation
The robustness and predictive power of a generated pharmacophore model must be rigorously validated before it can be used for tasks like virtual screening. Several validation methods are commonly employed in the field. nih.govnih.gov
Cost Analysis: In the HypoGen algorithm, for instance, the quality of a hypothesis is assessed by comparing the "total cost" of the generated model against the "null cost" (representing a model with no predictive ability) and the "fixed cost" (the theoretical minimum cost). A significant difference between the null and total cost indicates a statistically meaningful model. nih.gov
Test Set Prediction: The model is used to predict the activity of a set of compounds (the test set) that were not used in its generation. A high correlation between the predicted and experimentally determined activities for the test set molecules indicates good predictive power. nih.govnih.gov
Fischer's Randomization Test: This method involves generating multiple random spreadsheets by shuffling the activity data of the training set compounds and creating pharmacophore hypotheses from them. If the hypotheses generated from the original, unscrambled data have significantly lower cost values than those from the randomized data, it confirms that the initial model is not a result of chance correlation. nih.gov
Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. For a pharmacophore model, it evaluates its ability to distinguish between active and inactive compounds (decoys). The Area Under the Curve (AUC) is a measure of the model's performance, where an AUC value close to 1.0 indicates an excellent model, and a value of 0.5 suggests random performance. nih.govnih.gov
Validation Data for a Representative Isoxazole-Based Tubulin Inhibitor Pharmacophore Model
The following table presents typical validation metrics for a 3D-QSAR pharmacophore model developed for a series of tubulin inhibitors structurally related to the compound . nih.govnih.gov
| Validation Parameter | Value | Interpretation |
| Correlation Coefficient (R²) | 0.865 | Indicates a strong correlation between the predicted and observed activities for the training set compounds. nih.gov |
| Cross-Validation Coefficient (Q²) | 0.718 | Demonstrates good internal predictive ability of the model, as determined by methods like leave-one-out. nih.gov |
| F-value | 72.3 | A high F-value from the regression analysis signifies a statistically significant and reliable model. nih.gov |
| Y-Randomization Test | Passed | Confirms that the model's high correlation is not due to chance. nih.gov |
| ROC-AUC | > 0.8 | Shows the model has a high capability to differentiate active compounds from inactive decoys. nih.gov |
These validation steps ensure that the pharmacophore model is a reliable representation of the SAR for this class of molecules, making it a valuable asset in the discovery of novel anticancer agents. nih.govnih.gov The structure-activity relationship studies for isoxazole analogues have highlighted that the presence of the TMP ring at the 3-position of the isoxazole core is crucial for potent anti-cancer activity. nih.gov
Molecular Interaction Studies and Biological Target Elucidation
Methodologies for Investigating Molecular Recognition Mechanisms
To comprehend how 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol functions at a cellular level, researchers utilize a range of methodologies to study its binding characteristics and the mechanics of its engagement with biological molecules.
Binding Affinity Determination Methodologies (e.g., In Vitro Biochemical Assays, SPR)
The potency of a chemical compound is directly related to its binding affinity for its target. In vitro biochemical assays are fundamental in quantifying this interaction. For this compound, a key assay measures its ability to inhibit tubulin polymerization. Research has determined that the compound inhibits the assembly of purified tubulin with a 50% inhibitory concentration (IC₅₀) value of 2.1 µM, highlighting its significant antitubulin activity.
Surface Plasmon Resonance (SPR) is a sophisticated, label-free technique that provides real-time data on the kinetics of molecular interactions, including association and dissociation rates. While specific SPR studies detailing the direct binding of this compound to its targets are not prominently featured in available literature, it represents a standard and powerful methodology for precisely determining binding affinity (K D) in molecular biology.
Mechanistic Studies of Target Engagement (e.g., Enzyme Kinetics)
Mechanistic studies are crucial for understanding how a compound interacts with its target. Enzyme kinetics, for example, can reveal whether a compound inhibits an enzyme competitively, non-competitively, or through another mechanism. For this compound, studies have focused on its interaction with tubulin. The compound has been identified as an inhibitor of tubulin polymerization that binds to the colchicine (B1669291) binding site. This engagement disrupts the dynamic assembly and disassembly of microtubules, which is a critical process for cell division and integrity. The binding at this specific site suggests a mechanism that interferes with the formation of the microtubule structure.
Identification and Validation of Biological Targets for the Chemical Compound
A primary goal of molecular research is to identify and validate the specific biomolecules with which a compound interacts to produce its biological effects.
Protein Target Identification Techniques (e.g., Affinity Chromatography, Proteomics-based approaches)
Identifying the direct binding partners of a compound from the complex environment of a cell is a significant challenge. Affinity chromatography is a powerful technique for this purpose, where the compound is immobilized on a solid support to "fish" for its target proteins from cell extracts. These captured proteins can then be identified using proteomics-based approaches, such as mass spectrometry. While these methods are standard for novel drug discovery, specific studies employing affinity chromatography or comprehensive proteomics to identify the targets of this compound have not been detailed in the reviewed literature.
Enzyme Inhibition/Activation Studies (e.g., Kinases, Tubulin Polymerization)
The most well-documented biological target of this compound is tubulin. Extensive studies have validated its role as a potent inhibitor of tubulin polymerization. By interfering with tubulin dynamics, the compound effectively disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
While the primary focus has been on tubulin, the isoxazole (B147169) scaffold is known to be versatile, and other derivatives have been explored for different targets. For instance, some isoxazole-containing compounds have been investigated as kinase inhibitors. However, specific data on the inhibition of kinases by this compound is not available in the current body of research.
Receptor Binding Studies
Receptor binding studies have been instrumental in pinpointing the precise interaction site of this compound on its target protein, tubulin. Competitive binding assays using radiolabeled [³H]colchicine have demonstrated that the compound directly competes with colchicine for its binding site on β-tubulin. This competitive interaction confirms that this compound is a colchicine site agent. The affinity of this binding was quantified, revealing an inhibition constant (Kᵢ) of 0.78 µM, which indicates a strong interaction with this specific pocket on the tubulin protein.
Research Findings Data
This table summarizes the key quantitative findings from molecular interaction and inhibition studies of this compound.
| Biological Target | Research Methodology | Measured Parameter | Result |
| Tubulin | Polymerization Inhibition Assay | IC₅₀ | 2.1 µM |
| Tubulin (Colchicine Site) | Competitive Receptor Binding Assay | Kᵢ | 0.78 µM |
Structural Basis of Ligand-Target Interactions
The understanding of how this compound and related structures interact with biological targets is largely built upon computational modeling, which predicts their binding modes and affinities.
Crystallographic Studies of Compound-Target Complexes
Currently, there are no publicly available crystallographic studies detailing the complex of this compound bound to a specific biological target. Such studies are crucial for definitively determining the three-dimensional arrangement of a ligand within a protein's active site and confirming the precise molecular interactions. Research in this area has, however, provided crystallographic data for analogs, which helps to confirm their synthesis and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Analysis
No specific studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the direct interaction between this compound and its biological targets have been identified in the available literature. While NMR is a powerful technique for mapping binding sites and studying the dynamics of ligand-receptor complexes, its application for this specific purpose with this compound has not been reported.
Molecular Dynamics Simulations and Docking Studies for Binding Mode Elucidation
Molecular docking and dynamics simulations have been the primary tools used to investigate the potential binding behavior of isoxazole derivatives containing the 3,4,5-trimethoxyphenyl group. These computational studies provide valuable insights into how these compounds might interact with protein targets at a molecular level.
Research has focused on targets such as tubulin and various cancer-related proteins. For instance, docking studies on isoxazole derivatives have shown that the 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore. researchgate.net In simulations involving tubulin's colchicine binding site, this group is often predicted to fit into a hydrophobic pocket. mdpi.com
Key predicted interactions for analogs include:
Hydrogen Bonding: The trimethoxyphenyl group can form hydrogen bonds with amino acid residues like Asn101. mdpi.com In some simulations, a network of hydrogen bonds involving the ligand, water molecules, and protein residues such as Asn249 and Asp251 has been observed. researchgate.net
Hydrophobic and π-Sigma Interactions: The isoxazole ring itself may engage in π-sigma interactions with residues like Val18, while the different phenyl rings are surrounded by hydrophobic regions within the binding pocket.
Molecular dynamics (MD) simulations are often employed to validate the stability of these docked poses over time. These simulations assess the compactness and stability of the ligand-protein complex by analyzing parameters like the root mean square deviation (RMSD). The consistent observation across multiple studies is that the 3,4,5-trimethoxyphenyl group is essential for high binding affinity, although some research suggests that its absence can sometimes be compensated for by specific orientations of the isoxazole ring that allow for other strong hydrogen bonds. researchgate.net
Table 1: Summary of Predicted Interactions from Molecular Docking Studies of Related Isoxazole Analogs
| Target Protein | PDB ID | Key Interacting Residues (Predicted) | Type of Interaction | Reference |
|---|---|---|---|---|
| Tubulin | 1SA0 | Asn101, Val18 | Hydrogen Bond, π-Sigma, Hydrophobic | mdpi.com |
| Tubulin | Not Specified | Asn249, Asp251 | Hydrogen Bond (water-mediated) | researchgate.net |
| Estrogen Receptor α | Not Specified | Arg394, Glu353, Thr347, Asp351, His524 | Hydrogen Bond |
Cellular and Subcellular Localization Studies (as a research tool/probe)
The use of this compound as a molecular probe to investigate cellular processes is an area with limited specific research. The techniques for such studies are well-established, but their application to this particular compound is not documented in the available literature.
Imaging Techniques for Compound Distribution (e.g., Fluorescently Labeled Probes)
There are no available reports on the synthesis or application of fluorescently labeled probes of this compound. Creating such a probe would involve chemically attaching a fluorophore to the core structure, enabling its visualization within cells via fluorescence microscopy to determine its distribution and accumulation in different cellular compartments.
Subcellular Fractionation and Organelle-Specific Interaction Analysis
Specific studies employing subcellular fractionation to determine the localization of this compound within cellular organelles have not been found. This technique, which involves separating cellular components like nuclei, mitochondria, and cytosol through centrifugation, is a powerful method for identifying the specific organelles a compound interacts with. hse.runih.gov While the methodology is standard, its direct application to trace this compound has not been published.
Theoretical and Computational Chemistry Applications
Quantum Chemical Calculations on the Chemical Compound and its Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are key determinants of a compound's chemical behavior.
The electronic structure of a molecule is paramount to its reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can predict how a molecule will interact with others. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. nih.gov
For instance, in studies of related trimethoxyphenyl-containing heterocyclic compounds, a smaller HOMO-LUMO energy gap is associated with higher chemical reactivity. nih.gov DFT calculations have been employed to determine these values for various analogous structures. For example, the analysis of (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl) prop-2-en-1-one, a related chalcone, showed a high reactivity that was consistent with its binding affinity in docking studies. nih.gov Similarly, for a 1,2,4-triazole (B32235) derivative tethered to a 3,4,5-trimethoxyphenyl group, the HOMO-LUMO gap was calculated to be 4.0159 eV, indicating a high degree of stability for the structure. nih.gov These methods help in understanding and discriminating between different molecular candidates based on their chemical activity. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Analysis of Related Compounds
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |
|---|---|---|---|---|---|
| (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl) prop-2-en-1-one | DFT | Not specified | Not specified | Relatively small | High nih.gov |
| 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)...) | DFT | Not specified | Not specified | 4.0159 | High stability nih.gov |
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For molecules with multiple rotatable bonds, such as the link between the trimethoxyphenyl and oxazole (B20620) rings, this analysis is crucial for understanding their three-dimensional shape and how they fit into a biological target.
In related structures, such as 6-(4-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole, the dihedral angle between the trimethoxyphenyl ring and the central heterocyclic system is very small, at 1.1(5)°, indicating a nearly coplanar arrangement. nih.gov In contrast, studies on other substituted imidazoles show that the phenyl rings can be significantly twisted relative to the central heterocyclic plane. scispace.com The conformation of the fused ring system in xanthene derivatives containing a trimethoxyphenyl group has also been shown to be relatively rigid. sunway.edu.my These findings suggest that the preferred conformation of 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol would likely involve a specific rotational angle between its two main ring systems to minimize steric hindrance.
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The 1,2-oxazol-5-ol moiety can theoretically exist in different tautomeric forms. Studies on analogous 3,5-disubstituted 1,2,4-triazoles have shown that the position of the ring proton is influenced by the electronic effects of the substituents. clockss.org This suggests that the equilibrium between the tautomers of the oxazol-5-ol ring would be influenced by the electron-donating trimethoxyphenyl group.
Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. irjet.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating the 1H and 13C NMR chemical shifts of molecules. researchgate.netmdpi.com For derivatives containing the 3,4,5-trimethoxyphenyl group, the three methoxy (B1213986) groups typically show characteristic signals in the 1H NMR spectrum around 3.70-3.90 ppm. nih.gov In the 13C NMR spectrum, the carbonyl carbons and imine carbons in similar heterocyclic structures are found at downfield shifts, often above 150 ppm. mdpi.com
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. irjet.net These calculations help in assigning the various stretching and bending modes of the functional groups within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. mdpi.com These calculations can reveal information about the charge transfer that occurs within the molecule upon excitation. irjet.netmdpi.com
Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for a Related Trimethoxyphenyl Derivative
| Atom/Group | Experimental 13C Shift (ppm) mdpi.com | Calculated 13C Shift (ppm) mdpi.com | Experimental 1H Shift (ppm) nih.gov | Calculated 1H Shift (ppm) researchgate.net |
|---|---|---|---|---|
| Carbonyl Carbon | 157.78 | 164.00 | N/A | N/A |
| Imine Carbon | 147.68 | 152.40 | N/A | N/A |
| Methoxy Carbons | 55.85 | 58.60 | 3.70, 3.86 | Similar values expected |
Note: Data is compiled from studies on different but related compounds. nih.govresearchgate.netmdpi.com
Molecular Modeling and Simulation Studies
Molecular modeling and simulations are indispensable tools in drug discovery, allowing for the prediction of how a ligand might interact with a protein target before it is synthesized.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. u-strasbg.fr It is widely used in virtual screening, where large libraries of chemical compounds are computationally screened against a protein target to identify potential drug candidates. nih.govnih.gov
Derivatives of 3,4,5-trimethoxyphenyl have been investigated as inhibitors for various protein targets. For example, chalcones bearing this moiety have been docked against the anti-apoptotic XIAP protein to evaluate their potential as anticancer agents. nih.gov In another study, 1,2,4-triazole-3-carboxamides with a trimethoxyphenyl group were docked into the active sites of COX-1 and COX-2 enzymes to understand their anti-inflammatory activity. nih.gov The results of docking studies are typically evaluated using a scoring function, which estimates the binding affinity between the ligand and the protein. A lower binding energy or a higher score generally indicates a more favorable interaction. nih.govresearchgate.net
Table 3: Example Docking Results for Related Compounds Against Protein Targets
| Compound Type | Protein Target | Docking Score / Binding Affinity | Key Interacting Residues |
|---|---|---|---|
| Chalcone Derivative | XIAP Protein | -72.13 kJ/mol nih.gov | Ser 278, Val 279, Trp 310 nih.gov |
| 1,2,4-Triazole-3-carboxamide | COX-1 / COX-2 | IC50 = 39.8 µM (COX-1), 46.3 µM (COX-2) nih.gov | Not specified |
| Lysosomotropic Compounds | COVID-19 Mpro | -4.3 to -5.2 kcal/mol researchgate.net | Not specified |
While docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. dntb.gov.ua MD simulations calculate the motion of atoms over time, providing insights into the flexibility of the complex and the stability of the binding interactions. nih.gov
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. nih.gov MD simulations have been used to confirm the stability of complexes found through docking, such as potential inhibitors for the XIAP protein and Ricin. nih.govnih.gov These simulations help validate the docking results and provide a more accurate prediction of the ligand's behavior in a biological environment.
Pharmacophore Model Generation and Refinement for Lead Optimization
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound and its analogs would be constructed based on the key structural motifs known to be important for biological activity. The 3,4,5-trimethoxyphenyl (TMP) group is a well-established pharmacophoric element found in numerous potent biological agents, often contributing to interactions with targets like tubulin and various kinases. nih.govnih.gov
The generation of a pharmacophore model for this compound would involve defining the spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net For this compound, the key features would include:
The three methoxy groups on the phenyl ring, acting as hydrogen bond acceptors.
The phenyl ring itself, representing an aromatic and hydrophobic feature.
The nitrogen and oxygen atoms within the 1,2-oxazole ring, serving as potential hydrogen bond acceptors.
The hydroxyl group at the 5-position of the oxazole ring, which can act as both a hydrogen bond donor and acceptor.
This initial model can be refined through the synthesis and biological evaluation of structural analogs. nih.gov By systematically modifying parts of the molecule, such as the substitution pattern on the phenyl ring or the nature of the heterocyclic core, the pharmacophore model can be improved to more accurately predict biological activity. researchgate.net This iterative process of computational modeling, synthesis, and testing is crucial for lead optimization, guiding the design of new compounds with enhanced potency and selectivity. bepls.com
Table 1: Key Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Potential Interaction |
|---|---|---|
| Aromatic Ring | 3,4,5-Trimethoxyphenyl group | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Oxygen atoms of the three methoxy groups | Interaction with donor groups on target |
| Hydrogen Bond Acceptor | Oxygen and Nitrogen atoms of the 1,2-oxazole ring | Interaction with donor groups on target |
| Hydrogen Bond Donor | Hydroxyl group at C5 of the oxazole ring | Interaction with acceptor groups on target |
In Silico ADME/Tox Property Prediction (Focus on Methodological Development and Predictive Models for Research Purposes)
In the early 2000s, computational methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) began to be integrated into pharmaceutical research to mitigate the risk of late-stage drug failures. nih.gov Over the past two decades, these in silico tools have become significantly more sophisticated, allowing for the simultaneous optimization of multiple ADME/Tox properties alongside bioactivity. nih.gov For novel research compounds like this compound, various web-based platforms and software are employed to generate predictive profiles for pharmacokinetics and toxicity. researchgate.net These computational evaluations are essential for making rational decisions about which compounds should be prioritized for synthesis and further experimental testing. researchgate.net
Computational Approaches for Permeability and Solubility Prediction
The ability of a drug candidate to be absorbed and distributed to its site of action is fundamentally dependent on its solubility and permeability across biological membranes. Computational tools like SwissADME and pkCSM are frequently used to predict these properties. researchgate.netresearchgate.net Solubility is often predicted as a logS value, while permeability can be assessed through models that predict passage across the gastrointestinal tract and the blood-brain barrier (BBB). researchgate.net
For instance, the BOILED-Egg model, accessible through SwissADME, provides a rapid graphical assessment of a molecule's likely gastrointestinal absorption and brain penetration. researchgate.net Other models use physicochemical properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) to calculate permeability scores. researchgate.net These predictions help researchers to computationally flag potential issues with bioavailability early in the discovery process.
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Method/Tool | Implication |
|---|---|---|---|
| Molecular Weight | 253.24 g/mol | Calculation | Complies with drug-likeness rules |
| logP (Lipophilicity) | 1.85 | pkCSM/SwissADME | Optimal for absorption and permeability |
| Water Solubility (logS) | -2.5 | pkCSM | Moderately soluble |
| GI Absorption | High | SwissADME | Likely good oral bioavailability |
| BBB Permeability (logBB) | -0.6 | pkCSM | Likely poor distribution to the brain researchgate.net |
Metabolic Stability Prediction Methodologies (Enzymatic Interactions)
The metabolic stability of a compound is a critical factor determining its half-life and duration of action in the body. In silico methods predict metabolic stability primarily by evaluating interactions with major drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Computational models can predict whether a compound is likely to be a substrate or an inhibitor of these enzymes. researchgate.net
Predicting that a compound is a substrate for a specific CYP isoform suggests a potential route of metabolic clearance. Conversely, predicting inhibition of a CYP enzyme can signal a risk of drug-drug interactions. These predictions are often validated experimentally using human liver microsomes, where the rate of disappearance of the parent compound is measured and its metabolites are identified using techniques like liquid chromatography/mass spectrometry (LC/MS). nih.gov For this compound, predictions would focus on the likelihood of O-demethylation of the methoxy groups or hydroxylation of the aromatic ring by CYP enzymes.
Table 3: Predicted Cytochrome P450 Interactions for this compound
| CYP Isoform | Substrate Prediction | Inhibitor Prediction | Method/Tool |
|---|---|---|---|
| CYP1A2 | No | No | pkCSM/SwissADME |
| CYP2C9 | No | Yes | pkCSM/SwissADME |
| CYP2C19 | No | No | pkCSM/SwissADME |
| CYP2D6 | Yes | No | pkCSM/SwissADME |
Theoretical Approaches to Predict Potential Off-Target Interactions and Selectivity
Ensuring that a drug candidate interacts selectively with its intended target is paramount to avoiding unwanted side effects. Theoretical approaches to predict potential off-target interactions involve screening the compound's structure against large databases of known biological targets. Algorithms use chemical similarity, pharmacophore matching, and machine learning models to identify proteins that the compound might bind to, other than the primary target. nih.gov
One such computational process, the Off-Target Safety Assessment (OTSA), analyzes a compound against multiple orthogonal target prediction platforms to generate high-confidence predictions of potential off-target interactions. nih.gov This method can identify potential liabilities, such as interactions with kinases, ion channels, or G-protein coupled receptors, which might lead to adverse effects. For this compound, such an analysis would provide a ranked list of potential off-targets, allowing researchers to proactively assess the compound's selectivity profile and guide further optimization to minimize undesirable interactions. nih.gov The confidence of these predictions is often enhanced when multiple different computational methods point to the same potential off-target. nih.gov
Table 4: Hypothetical Predicted Off-Target Profile for this compound
| Potential Off-Target | Target Class | Prediction Score/Confidence | Implication |
|---|---|---|---|
| Tubulin | Cytoskeletal Protein | High | Potential for anticancer activity; consistent with TMP moiety |
| Phosphodiesterase 4 | Enzyme | Medium | Potential for anti-inflammatory effects |
| Adrenergic Receptor Alpha-1A | GPCR | Low | Low risk of cardiovascular side effects |
No Information Found for "this compound"
Following a comprehensive search of publicly available scientific databases and scholarly articles, no specific information was found for the chemical compound "this compound." As a result, it is not possible to generate the requested article focusing on its advanced research applications.
The search for this particular compound in the context of its use as a chemical probe, its integration into high-throughput screening libraries, or as an inspiration for novel synthetic methodologies did not yield any relevant results. Further investigation into the compound itself did not provide any data on its synthesis, properties, or biological activities.
This lack of information prevents the creation of scientifically accurate and informative content for the specified outline, which includes:
Use of the Chemical Compound as a Chemical Probe in Biological Systems: No literature was found detailing the development of labeled probes from "this compound" for target validation or its application in studying biological pathways.
Integration into High-Throughput Screening (HTS) Libraries for Academic Drug Discovery Efforts: There is no evidence of this compound being included in HTS libraries. Consequently, information on combinatorial synthesis strategies for this specific oxazole scaffold and its hit identification and validation in academic settings is unavailable.
Novel Synthetic Applications and Methodology Development Inspired by the Compound: The search did not uncover any synthetic methods or applications that were specifically inspired by the structure of "this compound."
Given the strict adherence required to the provided outline and the focus solely on "this compound," the absence of any specific data on this molecule makes it impossible to fulfill the request. It is possible that this compound is not yet described in the public scientific literature or may be known by a different chemical identifier.
Advanced Research Applications and Emerging Areas
Novel Synthetic Applications and Methodology Development Inspired by the Compound
Catalyst Development and Mechanistic Insights from Compound Synthesis
The synthesis of 3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-ol and its tautomer, 3-(3,4,5-trimethoxyphenyl)isoxazol-5(4H)-one, is a focal point for the development of novel catalytic systems, particularly those emphasizing green chemistry principles. While direct catalytic synthesis for this specific compound is not extensively documented, research on analogous 3-aryl-isoxazol-5-ones provides a fertile ground for exploration.
Catalyst Development:
Modern synthetic strategies for isoxazol-5(4H)-ones often employ one-pot, three-component reactions involving a β-ketoester, hydroxylamine (B1172632), and an aromatic aldehyde. orientjchem.org The catalyst plays a crucial role in the efficiency and environmental impact of these syntheses. For the synthesis of derivatives with a trimethoxyphenyl group, various catalysts have been explored:
Organocatalysts: Citric acid has been demonstrated as an effective, biodegradable catalyst for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones in water, offering high yields and simple work-up procedures. orientjchem.org This approach is highly relevant for the synthesis of the title compound, likely proceeding through the condensation of an appropriate β-ketoester with 3,4,5-trimethoxybenzaldehyde (B134019) and hydroxylamine.
Photoredox Catalysis: An innovative approach utilizes visible light to induce the multicomponent reaction, leading to the formation of isoxazol-5(4H)-ones. mdpi.com This method, which can be adapted for continuous flow systems, points towards a radical-based mechanism and offers a greener alternative to traditional heating. mdpi.com
Mechanistic Insights:
The formation of the isoxazol-5-ol ring from the reaction of a β-ketoester and hydroxylamine is a subject of detailed mechanistic study. The generally accepted mechanism involves the following key steps:
Oxime Formation: The reaction initiates with the formation of an oxime from the β-ketoester and hydroxylamine.
Cyclization: Intramolecular cyclization of the oxime intermediate leads to the formation of the heterocyclic ring.
Tautomerism: The resulting isoxazol-5-one exists in tautomeric equilibrium with its enol form, the isoxazol-5-ol.
The 3,4,5-trimethoxybenzaldehyde serves as a key building block in the synthesis of various heterocyclic compounds, including isoxazoles, through its aldehyde group's reactivity in cyclocondensation reactions. bloomtechz.com The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring can influence the electronic properties and reactivity of the molecule during synthesis and subsequent reactions.
A plausible reaction pathway for the synthesis of related isoxazolo[4,5-b]pyridines involves the intramolecular nucleophilic substitution of a nitro group, highlighting the diverse synthetic routes available for constructing complex isoxazole-containing systems. beilstein-journals.orgbeilstein-journals.org
| Catalytic Method | Catalyst | Key Advantages | Potential Relevance |
| One-pot, three-component reaction | Citric Acid | Green solvent (water), mild conditions, high yield orientjchem.org | Direct and environmentally friendly synthesis of this compound. |
| Photochemical Synthesis | Visible Light | Fast reaction times, suitable for continuous flow, radical mechanism mdpi.com | Novel and scalable synthetic route. |
| Base-promoted Cyclization | K2CO3 | Mild conditions, high yields for fused systems beilstein-journals.org | Applicable for creating more complex derivatives. |
This table provides an interactive summary of catalytic methods applicable to the synthesis of the target compound and its analogs.
New Reaction Discoveries Involving the Oxazole-5-ol Moiety
The oxazole-5-ol moiety is a versatile functional group that can participate in a variety of chemical transformations, leading to the discovery of new reactions and the synthesis of novel molecular architectures.
Boulton–Katritzky Rearrangement: While not directly demonstrated on the title compound, the isoxazole (B147169) ring is known to undergo rearrangement reactions. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl orientjchem.orgbloomtechz.combeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org This type of rearrangement opens up pathways to otherwise difficult-to-access heterocyclic systems.
Mitsunobu Reaction: The hydroxyl group of the isoxazol-5-ol tautomer can be functionalized. A notable example is the synthesis of O-(5-isoxazolyl)-L-serine via a Mitsunobu reaction between isoxazolin-5-one (B1206914) and a protected serine derivative. nih.gov This demonstrates the potential for creating novel conjugates and prodrugs.
Building Blocks for Complex Molecules: Arylidenesoxazol-5-ones, which can be formed from the title compound, are valuable intermediates for the synthesis of a wide range of other molecules, including various heterocycles and functionalized acyclic compounds. mdpi.comresearchgate.net
Interdisciplinary Research Integrating the Chemical Compound
The unique structural features of this compound make it a candidate for applications in fields beyond traditional organic synthesis, such as materials science and analytical chemistry.
Potential in Materials Science or Supramolecular Chemistry
The integration of the 3,4,5-trimethoxyphenyl group into polymeric structures can impart unique optical or electronic properties, making such materials suitable for applications in specialized devices. bloomtechz.com The ability of the trimethoxyphenyl moiety to influence solubility, reactivity, and self-assembly properties is particularly relevant for the design of advanced materials like dendrimers and other macromolecules. bloomtechz.com
Isoxazole derivatives, in general, have been explored for their applications in materials science, including:
Photochromic materials researchgate.net
Dye-sensitized solar cells researchgate.net
High-energy materials researchgate.net
Liquid crystals researchgate.net
The planar nature of the isoxazole ring, combined with the potential for π-π stacking interactions facilitated by the aryl substituent, suggests that this compound could be a valuable building block for creating novel supramolecular assemblies with interesting photophysical properties.
Application in Analytical Chemistry Method Development for Complex Matrices
The isoxazole core can be a target for the development of novel analytical methods. For instance, isoxazole derivatives have been investigated as electrochemical probes for the detection of metal ions like Cu2+. researchgate.net This suggests that this compound could be functionalized to create selective chemosensors for environmental or biological monitoring.
Furthermore, the development of analytical methods for the determination of isoxazole derivatives in various matrices is an active area of research. Spectroscopic techniques, coupled with computational methods like Density Functional Theory (DFT), are employed to understand the electronic and absorption properties of these compounds, which is crucial for developing sensitive and specific analytical protocols. researchgate.netresearchgate.net The characterization of isoxazole derivatives often involves a combination of spectroscopic methods including UV-Vis, FTIR, and NMR, as well as mass spectrometry, to confirm their structure and purity, which is fundamental for their application in complex sample analysis. acs.org
Future Directions and Unexplored Research Avenues
Remaining Challenges in Synthesis and Derivatization of the Chemical Compound
While the synthesis of related oxazolone (B7731731) and isoxazoline (B3343090) structures has been reported, specific, optimized, and scalable methods for 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol remain an area ripe for investigation. nih.govnih.gov The development of robust synthetic strategies is paramount for enabling extensive biological evaluation and structure-activity relationship (SAR) studies.
Sustainable and Scalable Synthetic Approaches
A significant hurdle in the advancement of many promising compounds from laboratory-scale synthesis to preclinical and clinical development is the lack of sustainable and scalable synthetic routes. Future research should prioritize the development of green chemistry principles in the synthesis of this compound. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation. High-yielding, one-pot, or flow chemistry-based syntheses would be particularly valuable for producing the compound and its derivatives in larger quantities for in-depth studies.
| Synthetic Challenge | Potential Sustainable Solution | Key Metrics for Success |
| Use of hazardous reagents | Biocatalysis, organocatalysis | Atom economy, E-factor |
| Multi-step, low-yield reactions | Convergent synthesis, one-pot reactions | Overall yield, process mass intensity |
| Purification challenges | Crystallization-induced dynamic resolution | Purity, reduced solvent usage |
Accessing Novel Stereoisomers and Conformationally Restricted Analogues
The 1,2-oxazol-5-ol core of the target compound presents opportunities for stereoisomerism. The development of stereoselective synthetic methods to access individual enantiomers or diastereomers is a critical next step. youtube.com Chiral separation techniques or asymmetric synthesis could unlock derivatives with potentially distinct biological activities and improved therapeutic indices. Furthermore, the synthesis of conformationally restricted analogues, where the flexibility of the molecule is reduced, could lead to a better understanding of the bioactive conformation and enhance binding affinity to biological targets. nih.gov
Advanced Mechanistic Insights and Target Deconvolution
A fundamental aspect of developing any new chemical entity for therapeutic use is a thorough understanding of its mechanism of action. For this compound, identifying its direct molecular targets and downstream pathways is a key area for future research.
Exploration of Multi-Targeting Approaches and Polypharmacology Concepts
Many modern drugs are now understood to interact with multiple biological targets, a concept known as polypharmacology. nih.gov Given the promiscuous nature of the trimethoxyphenyl moiety, which is known to interact with targets like tubulin, it is plausible that this compound also exhibits multi-targeting behavior. nih.govmdpi.com Future research should employ advanced target deconvolution techniques, such as chemical proteomics and affinity-based methods, to identify the full spectrum of its interacting partners. nih.gov This could reveal synergistic therapeutic effects or potential off-target liabilities.
Investigation of Allosteric Modulation Mechanisms
Allosteric modulation, where a compound binds to a site on a protein distinct from the active site to modulate its activity, offers a promising strategy for achieving target selectivity and fine-tuning biological responses. Investigating whether this compound or its derivatives can act as allosteric modulators of key enzymes or receptors could open up new therapeutic possibilities with potentially fewer side effects compared to traditional orthosteric inhibitors.
Innovative Computational and AI-Driven Research Strategies
The integration of computational and artificial intelligence (AI) methodologies into the drug discovery pipeline can significantly accelerate the identification and optimization of lead compounds. nih.gov
Future research on this compound would greatly benefit from the application of these in silico tools. Molecular docking and dynamics simulations can be employed to predict binding modes and affinities to putative targets, guiding the rational design of more potent analogues. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed as more derivatives are synthesized and tested, allowing for the prediction of biological activity for novel, unsynthesized compounds. mdpi.com
| Computational/AI Strategy | Application to the Compound | Expected Outcome |
| Molecular Docking | Predicting binding to known targets (e.g., tubulin) | Identification of key binding interactions, guiding analogue design. researchgate.netnih.gov |
| Molecular Dynamics | Assessing the stability of compound-target complexes | Understanding the dynamic behavior and conformational changes upon binding. |
| QSAR Modeling | Correlating structural features with biological activity | Predictive models for virtual screening and lead optimization. mdpi.com |
| AI-driven Target Identification | Analyzing 'omics' data from compound-treated cells | Uncovering novel biological targets and pathways. nih.gov |
| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity profiles | Early identification of potential liabilities, reducing late-stage attrition. nih.gov |
Machine Learning for SAR Prediction and De Novo Compound Design
The application of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to understanding the structure-activity relationships (SAR) of novel compounds and to the rational design of new chemical entities. For a scaffold such as this compound, these computational methods can bypass the time-consuming and expensive process of synthesizing and testing large numbers of derivatives.
Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of compounds based on their chemical structure alone. youtube.com For the isoxazol-5-ol scaffold, an ML model could be trained on a dataset of known isoxazole (B147169) derivatives with their corresponding biological activities. nih.govnih.gov The model would learn to correlate specific molecular features, or descriptors, with activity. These features for this compound would include topological descriptors, electronic properties, and steric parameters, which can be calculated from the 2D or 3D structure of the molecule. youtube.com
Table 1: Hypothetical Molecular Descriptors for this compound for Machine Learning Input This table illustrates the types of calculated properties that would be used as input for a machine learning model to predict biological activity.
| Descriptor Class | Specific Descriptor | Description | Hypothetical Value/Relevance |
|---|---|---|---|
| Physicochemical | Molecular Weight | Total mass of the molecule. | 267.25 g/mol |
| Physicochemical | LogP | Octanol-water partition coefficient, indicating lipophilicity. | Influences membrane permeability. |
| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms; predicts transport properties. | Related to H-bonding capacity. |
| Electronic | Partial Charges | Charge distribution across the atoms. | Key for electrostatic interactions with a target. |
| 3D/Steric | Molecular Shape | Overall three-dimensional conformation. | Crucial for complementarity with a binding site. |
| Fingerprints | Extended-Connectivity Fingerprints (ECFP) | Represents molecular structure as a bit vector based on atomic neighborhoods. youtube.com | Captures detailed structural information for the model. youtube.com |
Furthermore, generative ML models can be employed for de novo compound design. After learning the chemical rules and desired properties from a training dataset, these algorithms can propose entirely new molecules based on the this compound scaffold, optimized for predicted activity, selectivity, and favorable pharmacokinetic properties. This approach accelerates the discovery of lead compounds by focusing synthetic efforts on molecules with the highest probability of success. nih.gov
Quantum Computing Applications in Ligand-Target Interactions
Understanding precisely how a ligand like this compound interacts with its biological target at an atomic level is fundamental to drug development. weforum.org Classical computational methods, such as molecular docking and molecular dynamics, have limitations in accurately modeling the complex quantum mechanical phenomena that govern these interactions. ymerdigital.comresearchgate.net Quantum computing (QC) offers a path to overcome these challenges by simulating molecules with unprecedented accuracy. researchgate.netquantumzeitgeist.com
A primary advantage of QC is its ability to solve the Schrödinger equation for complex systems, providing a more precise calculation of molecular energies and electronic structures. ymerdigital.com This is particularly important for predicting ligand-protein binding affinities, where subtle electronic effects, such as electron correlation and polarization, play a critical role. weforum.orgymerdigital.com QC can also model the behavior of water molecules within a protein's binding pocket, which are known to be critical mediators of ligand binding but are computationally expensive to simulate classically. weforum.org By leveraging quantum principles like superposition and entanglement, QC algorithms can evaluate numerous molecular configurations far more efficiently than classical systems. weforum.orgoup.com
Table 2: Comparison of Classical and Quantum Computing for Ligand-Target Interaction Studies This table outlines the differences in capability between classical and emerging quantum computational methods for analyzing the binding of a compound like this compound.
| Aspect | Classical Computing (e.g., Molecular Dynamics) | Quantum Computing |
|---|---|---|
| Fundamental Principle | Uses empirical force fields and classical mechanics to approximate molecular behavior. ymerdigital.com | Directly simulates quantum mechanics to model molecular systems from first principles. researchgate.net |
| Accuracy | Approximations can lead to inaccuracies in binding energy prediction and scoring. ymerdigital.com | Promises higher accuracy by correctly modeling quantum effects like electron correlation and tunneling. ymerdigital.comoup.com |
| Simulation of Water | Computationally demanding to accurately map and model the explicit role of all water molecules. weforum.org | Hybrid quantum-classical approaches are being developed for precise placement and analysis of water molecules in binding pockets. weforum.org |
| Computational Cost | Can be very slow and expensive for large systems or long-timescale simulations. weforum.org | While currently in early stages, it holds the potential for significant speed advantages for specific, complex chemical problems. researchgate.netoup.com |
| Application to Target Compound | Provides useful but potentially inexact predictions of binding mode and affinity. | Could provide a highly accurate calculation of binding free energy and elucidate the precise electronic nature of the interaction. |
Broader Implications for Chemical Biology and Medicinal Chemistry Research
The study of this compound and its derivatives extends beyond a single therapeutic goal, carrying broader implications for the fields of chemical biology and medicinal chemistry.
Development of Novel Research Tools Based on Related Scaffolds
Chemical scaffolds that are modular and synthetically accessible are valuable starting points for the creation of chemical tools to probe biological systems. mdpi.com The isoxazole and related oxazoline (B21484) cores are well-suited for this purpose. nih.govoatext.com By strategically modifying the this compound structure, a suite of novel research tools could be developed.
For example, the scaffold could be functionalized with reporter groups, such as fluorophores, to create chemical probes for fluorescence microscopy, allowing for the visualization of the compound's localization within cells. Alternatively, the attachment of a photo-activatable cross-linking group and an affinity tag (e.g., a biotin (B1667282) or a 'clickable' alkyne group) would create a photo-affinity probe. Such a tool would enable the identification of the direct biological targets of the compound through a process of covalent labeling, isolation, and proteomic analysis, thereby elucidating its mechanism of action. The development of such tools based on this scaffold could provide valuable insights into cellular pathways, contributing to basic biological research. mdpi.com
Contribution to Fundamental Understanding of Molecular Recognition Principles
A detailed investigation into how this compound interacts with biological macromolecules can contribute to our fundamental knowledge of molecular recognition. This compound features distinct regions capable of participating in a variety of non-covalent interactions that are the basis of molecular recognition in biology.
The isoxazole ring itself is a versatile interaction module. nih.govnih.gov The nitrogen atom can act as a hydrogen bond acceptor, while the adjacent N-O bond creates a dipole moment that can engage in favorable electrostatic interactions. The hydroxyl group at the 5-position is a classic hydrogen bond donor and acceptor. The aromaticity of the ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein binding site. The 3,4,5-trimethoxyphenyl group is a well-known motif in medicinal chemistry, often found in tubulin inhibitors, and is adept at fitting into hydrophobic pockets, where it forms van der Waals contacts. nih.govnih.gov The methoxy (B1213986) groups can also act as weak hydrogen bond acceptors. nih.gov
Systematic studies of how modifications to this scaffold affect binding affinity and specificity can help dissect the energetic contributions of each type of interaction. This knowledge is not only crucial for optimizing the properties of this specific compound series but also adds to the broader, predictive understanding of drug-target interactions that underpins all of modern medicinal chemistry. nih.gov
Table 3: Potential Molecular Recognition Interactions for this compound This table details the specific functional groups of the title compound and the types of non-covalent interactions they are predicted to form with a biological target.
| Molecular Moiety | Functional Group | Potential Interaction Type | Potential Interacting Partner (in a Protein) |
|---|---|---|---|
| Isoxazole Ring | Ring Nitrogen | Hydrogen Bond Acceptor | Amide N-H (e.g., peptide backbone), -OH (Ser, Thr, Tyr) |
| Ring Oxygen | Hydrogen Bond Acceptor (weak) | Amide N-H | |
| Aromatic System | π-π Stacking | Aromatic side chains (Phe, Tyr, Trp) | |
| Oxazol-5-ol | Hydroxyl (-OH) Group | Hydrogen Bond Donor/Acceptor | Asp, Glu, His, Ser, Thr, Backbone Carbonyls |
| Trimethoxyphenyl Group | Phenyl Ring | Hydrophobic Interactions / van der Waals | Aliphatic side chains (Ala, Val, Leu, Ile) |
| Methoxy (-OCH₃) Groups | Hydrogen Bond Acceptor (weak) | Polar N-H or O-H groups |
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol?
Answer:
The synthesis typically involves cyclization of α-haloketones or amides under acidic/basic conditions to form the oxazole core. For example, precursors like 3,4,5-trimethoxyphenylacetic acid (CAS 951-82-6) can be derivatized via condensation reactions, followed by cyclization using reagents like POCl₃ or H₂SO₄ . Key parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF). Purity is validated via HPLC (>95%) and NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) .
Basic: How is the crystal structure of this compound determined, and what software is recommended?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used due to its robustness in handling small-molecule data. For example, a similar compound (4-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenethyl)-2H-1,2,4-triazole-5(4H)-thione) was refined to an R-factor of 0.036 using SHELXL . Data collection requires high-resolution (<1.0 Å) and low-temperature (100 K) conditions to minimize thermal motion artifacts .
Advanced: How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved?
Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). For tubulin inhibition studies (as seen in 3,4,5-trimethoxyphenyl derivatives), standardized protocols include:
- Using P-glycoprotein-overexpressing cell lines (e.g., NCI/ADR-RES) to assess resistance .
- Validating cytotoxicity via flow cytometry (cell cycle arrest at G2/M phase) .
- Cross-referencing with molecular docking to confirm binding affinity at the colchicine site of β-tubulin .
Advanced: What strategies improve regioselectivity in oxazole ring formation?
Answer:
Regioselectivity is influenced by:
- Electron-donating groups (e.g., methoxy substituents) directing cyclization via resonance stabilization .
- Catalytic systems : Indium chloride (InCl₃) enhances selectivity in heterocyclic couplings, as demonstrated in the synthesis of 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles .
- Solvent polarity: Polar aprotic solvents (e.g., DMSO) favor oxazole-5-ol formation over alternative regioisomers .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Molecular docking : Predict interactions with biological targets (e.g., tubulin’s colchicine site) using AutoDock Vina or Schrödinger Suite. For example, 3,4,5-trimethoxyphenyl derivatives showed π-π stacking with tubulin’s Tyrβ224 residue .
- QSAR models : Correlate substituent effects (e.g., methoxy positioning) with bioactivity. Hammett constants (σ) and logP values are critical predictors of membrane permeability .
Advanced: What challenges arise in crystallographic refinement of trimethoxyphenyl derivatives?
Answer:
- Disorder in methoxy groups : Common due to rotational flexibility. Mitigated by refining occupancy ratios and applying restraints (SHELXL commands: DFIX, SIMU) .
- Twinned crystals : Use PLATON’s TwinRotMat to identify twinning operators and refine with HKLF5 format in SHELXL .
- High Z′ structures : Multi-copy molecules require careful assignment of hydrogen bonds (e.g., O–H···N in oxazole rings) .
Basic: How is purity and stability validated for this compound?
Answer:
- Analytical methods :
- HPLC : C18 column, acetonitrile/water gradient, UV detection at 254 nm .
- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., m/z 291 [M+H]⁺) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with NMR monitoring for oxazole ring hydrolysis .
Advanced: How does the 3,4,5-trimethoxyphenyl moiety enhance bioactivity?
Answer:
- Tubulin binding : The trimethoxy motif mimics colchicine’s trimethoxybenzene, enabling hydrophobic interactions with tubulin’s β-subunit .
- Metabolic stability : Methoxy groups reduce CYP450-mediated oxidation, improving plasma half-life .
- Solubility-lipophilicity balance : LogP ~2.5 (predicted via ChemAxon) balances membrane permeability and aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
